molecular formula C11H11NS B139316 (3-(Thiophen-3-yl)phenyl)methanamine CAS No. 138139-99-8

(3-(Thiophen-3-yl)phenyl)methanamine

Cat. No.: B139316
CAS No.: 138139-99-8
M. Wt: 189.28 g/mol
InChI Key: GBUXQFDNGWGBJH-UHFFFAOYSA-N
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Description

(3-(Thiophen-3-yl)phenyl)methanamine is an organic compound with the molecular formula C11H11NS. It consists of a phenyl ring substituted with a thiophene ring at the third position and an amine group attached to the methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Thiophen-3-yl)phenyl)methanamine typically involves the reaction of 3-bromothiophene with phenylboronic acid under Suzuki coupling conditions to form the intermediate (3-thiophen-3-yl)phenyl. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-(Thiophen-3-yl)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-(Thiophen-3-yl)phenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Thiophen-3-yl)phenyl)methanamine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Thiophen-3-yl)phenyl)methanamine is unique due to the specific positioning of the thiophene ring on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

(3-thiophen-3-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8H,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUXQFDNGWGBJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CSC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601300
Record name 1-[3-(Thiophen-3-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138139-99-8
Record name 1-[3-(Thiophen-3-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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